REACTION_SMILES
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[Br:1][N:2]1[C:3](=[O:4])[CH2:5][CH2:6][C:7]1=[O:8].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[Cl:9][c:10]1[cH:11][c:12]2[cH:13][c:14]([C:19](=[O:20])[O:21][CH2:22][CH3:23])[nH:15][c:16]2[cH:17][cH:18]1>>[Br:1][c:13]1[c:12]2[cH:11][c:10]([Cl:9])[cH:18][cH:17][c:16]2[nH:15][c:14]1[C:19](=[O:20])[O:21][CH2:22][CH3:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2cc(Cl)ccc2[nH]1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1[nH]c2ccc(Cl)cc2c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |